molecular formula C11H15N3O3 B1456837 tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate CAS No. 1395493-25-0

tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate

Cat. No. B1456837
CAS RN: 1395493-25-0
M. Wt: 237.25 g/mol
InChI Key: MLTOJIPVKVSXEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents .

Scientific Research Applications

Divergent Synthesis and Mechanism Insights

The compound plays a crucial role in divergent synthesis processes. For instance, Rossi et al. (2007) discuss the solvent-dependent reactions of a related compound, leading to the synthesis of 5,6-dihydro-4H-pyridazines and other derivatives. This research highlights the compound's utility in generating diverse chemical structures through careful manipulation of reaction conditions, suggesting a potential application in the synthesis of complex organic molecules Rossi et al., 2007.

Organocatalyzed Synthesis

Hozjan et al. (2023) detail the organocatalyzed synthesis of a similar compound, showcasing its application in creating racemic mixtures. This work underlines the compound's role in facilitating stereoselective reactions, an essential aspect of medicinal chemistry and drug development Hozjan et al., 2023.

Diastereoselectivity in Chemical Reactions

Vallat et al. (2009) explore the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives. This study provides insights into how the compound can influence the stereochemical outcomes of reactions, crucial for the synthesis of biologically active molecules Vallat et al., 2009.

Water Oxidation Catalysis

In the context of catalysis, Zong and Thummel (2005) describe a family of Ru complexes for water oxidation, utilizing a bridging ligand related to the compound . This research points to its potential application in the development of catalysts for environmental and energy-related processes Zong and Thummel, 2005.

properties

IUPAC Name

tert-butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-7-4-9(15)13-12-8(7)6-14/h4H,5-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOJIPVKVSXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=O)NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856753
Record name tert-Butyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1395493-25-0
Record name tert-Butyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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